N'-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound known for its versatile applications in various fields of science. This compound is characterized by the presence of a furan ring and a hydrazide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Various substituted hydrazides and derivatives.
Scientific Research Applications
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Acts as a fluorescent probe for detecting metal ions such as chromium (VI) in water matrices.
Industry: Utilized in the development of sensors and chemosensors for environmental monitoring.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form complexes with metal ions. The compound’s hydrazide group can coordinate with metal ions, leading to changes in its fluorescence properties. This makes it useful as a chemosensor for detecting specific ions in various environments .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide is unique due to its specific structural features, such as the presence of both a furan ring and a dihydroxyphenyl group. These features contribute to its distinct chemical reactivity and its ability to act as an effective chemosensor for metal ions.
Properties
Molecular Formula |
C12H10N2O4 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H10N2O4/c15-9-4-3-8(6-10(9)16)7-13-14-12(17)11-2-1-5-18-11/h1-7,15-16H,(H,14,17)/b13-7+ |
InChI Key |
OIGJLQGALITQTM-NTUHNPAUSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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